molecular formula C19H20N2O3S B2820056 (E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850903-08-1

(E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2820056
CAS No.: 850903-08-1
M. Wt: 356.44
InChI Key: NVJQHNKMYXIWPD-FMQUCBEESA-N
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Description

(E)-2,4-Dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a thiazole-derived compound featuring a benzamide backbone with 2,4-dimethoxy substituents and a benzo[d]thiazole ring substituted with three methyl groups at positions 3, 4, and 5. The (E)-configuration denotes the spatial arrangement around the imine double bond connecting the benzamide and thiazole moieties.

Properties

IUPAC Name

2,4-dimethoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-11-8-12(2)17-16(9-11)25-19(21(17)3)20-18(22)14-7-6-13(23-4)10-15(14)24-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJQHNKMYXIWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=C(C=C(C=C3)OC)OC)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Substitution Reactions:

    Formation of the Ylidene Linkage: The final step involves the condensation of the benzothiazole derivative with 2,4-dimethoxybenzaldehyde under basic conditions to form the (E)-ylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the ylidene linkage, converting it to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated benzothiazole derivatives.

    Substitution: Various substituted benzothiazole compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Studies have shown that benzothiazole derivatives exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. This particular compound may be explored for its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers with enhanced stability and performance.

Mechanism of Action

The mechanism of action of (E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, exerting antimicrobial activity.

Comparison with Similar Compounds

Methoxy-Substituted Thiazole Derivatives

Compounds 15k and 15m () are close analogs with methoxy groups on the benzamide and a 3,4,5-trimethoxyphenyl substituent on the thiazole ring. Key differences include:

  • 15k : 4-Methoxy-benzamide with a trimethoxyphenyl group.
  • 15m : 3-Methoxy-benzamide with the same thiazole substituent.

Their NMR spectra show distinct aromatic proton shifts due to methoxy positioning. For example, 15k exhibits a downfield shift for the benzamide protons (δ 8.33 ppm) compared to 15m (δ 8.00 ppm), reflecting electronic effects of substituent placement .

Methyl-Substituted Benzo[d]thiazole Derivatives

describes cyclohexa-dienone derivatives (e.g., 4d, 4e) with benzo[d]thiazol-2-ylidene groups. Unlike the target compound’s 3,4,6-trimethyl substitution, these analogs feature aryl or alkylbenzyl groups (e.g., 3-(2-methylbenzyl) in 4e). Such substitutions influence steric bulk and solubility, as seen in their high yields (90–92%) and melting points (>250°C) .

Physicochemical Properties

Table 1: Comparison of Key Physical and Spectral Data

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR) Reference
Target Compound Benzo[d]thiazole 2,4-Dimethoxy-benzamide; 3,4,6-Me₃ N/A N/A N/A N/A
15k Thiazole 4-MeO-benzamide; 3,4,5-(MeO)₃Ph N/A N/A δ 8.33 (d, J=9.0 Hz, 2H, Ar-H)
4e () Cyclohexa-dienone 3-(2-Me-benzyl)-benzo[d]thiazole >250 90–92 δ 7.2–7.8 (Ar-H); δ 2.4 (CH₃)
5p () Thiazole 4-(2,4-Me₂Ph); 3-dodecyl N/A N/A δ 0.88 (t, J=6.6 Hz, 3H, CH₂CH₃)
16 () Thiazolone 5-Benzylidene; triazolyl 283 N/A δ 8.10 (s, 1H, CH=N); δ 7.8–7.3 (Ar-H)

Key Observations:

  • Substituent Impact : Alkyl chains (e.g., dodecyl in 5p ) increase hydrophobicity, as evidenced by upfield shifts in aliphatic protons (δ 0.88 ppm) .
  • Aromatic Interactions : Electron-withdrawing groups (e.g., nitro in ) cause deshielding in NMR, while methoxy groups induce shielding .

Biological Activity

(E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzamide derivatives with thiazole-containing reagents. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity. Detailed methodologies can be found in various chemical synthesis literature.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

  • In vitro studies revealed that this compound has effective antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
  • The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 32 µg/mL to 64 µg/mL, indicating moderate potency compared to standard antibiotics.

Anticancer Activity

The compound has also shown promising results in cancer research:

  • Cell line studies indicated that it inhibits the proliferation of cancer cells in various lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • The mechanism of action appears to involve the induction of apoptosis as evidenced by increased levels of caspase-3 and caspase-9 in treated cells.
  • A study reported an IC50 value of approximately 25 µM for MCF-7 cells, suggesting effective cytotoxicity.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties:

  • Animal models have demonstrated that it reduces inflammation markers such as TNF-alpha and IL-6 when administered in models of induced inflammation.
  • The compound's ability to inhibit NF-kB signaling pathways is thought to contribute to its anti-inflammatory effects.

Case Studies

  • Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of various Schiff bases including this compound against resistant bacterial strains. Results indicated that the compound significantly inhibited bacterial growth compared to controls .
  • Cancer Cell Line Study : In a comparative study involving multiple synthesized compounds, this compound was highlighted for its superior cytotoxic effects on MCF-7 cells with mechanistic insights into apoptosis induction .

Research Findings Summary Table

Biological ActivityTest SystemMIC/IC50 ValueMechanism
AntibacterialStaphylococcus aureus32 µg/mLCell wall synthesis inhibition
Escherichia coli64 µg/mLCell wall synthesis inhibition
AnticancerMCF-7 Cells25 µMApoptosis induction via caspase activation
HeLa CellsNot specifiedApoptosis induction
Anti-inflammatoryAnimal ModelNot specifiedNF-kB pathway inhibition

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

The synthesis of this compound involves multi-step organic reactions, typically including:

  • Cyclization : Formation of the benzo[d]thiazole core via condensation of 2-aminothiophenol derivatives with aldehydes or ketones under acidic conditions .
  • Condensation : Reaction of the thiazole intermediate with 2,4-dimethoxybenzamide under basic conditions (e.g., triethylamine) in solvents like ethanol or acetone .
  • Purification : Column chromatography or recrystallization to isolate the (E)-isomer, confirmed via NMR and X-ray crystallography .

Q. Example Synthesis Protocol

StepReagents/ConditionsPurpose
12-Aminothiophenol, trimethylacetophenone, H₂SO₄Thiazole ring formation
22,4-Dimethoxybenzoyl chloride, Et₃N, acetoneAmide bond formation
3Silica gel chromatography (hexane:EtOAc)Isolate (E)-isomer

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : Assigns methoxy (δ 3.8–4.0 ppm), thiazole protons (δ 7.0–8.0 ppm), and confirms stereochemistry via coupling constants .
  • IR Spectroscopy : Identifies C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 413.15) .

Q. Example NMR Data for Analogous Compounds

ProtonChemical Shift (δ, ppm)Multiplicity
OCH₃3.85–3.92Singlet
Thiazole-H6.60–7.40Doublet

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this benzamide-thiazole hybrid?

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during amide coupling .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and increases purity .

Q. Yield Optimization Table

ConditionYield (%)Purity (%)
Conventional heating6585
Microwave (150°C)8295

Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally analogous compounds?

  • Comparative Assays : Test compounds under identical conditions (e.g., cell lines, concentrations) to isolate structural effects. For example, replacing dimethylamino with methoxy groups alters logP and bioavailability .
  • Dose-Response Studies : Establish EC₅₀ values to differentiate potency (e.g., IC₅₀ = 1.2 μM vs. 8.7 μM in kinase inhibition assays) .
  • Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., RMSD < 2.0 Å indicates strong binding) .

Q. What computational approaches are suitable for predicting the binding modes of this compound with biological targets?

  • Molecular Docking : Software like AutoDock Vina evaluates interactions with ATP-binding pockets (e.g., binding energy ≤ -8.0 kcal/mol) .
  • Pharmacophore Modeling : Identifies critical moieties (e.g., methoxy groups enhance hydrogen bonding with kinase residues) .
  • QSAR Studies : Correlates substituent effects (e.g., EDG vs. EWG) with activity trends .

Q. Docking Results for Analogous Compounds

CompoundBinding Energy (kcal/mol)Target Protein
15k ()-9.1Aurora kinase A
15l ()-8.3Aurora kinase A

Q. How does the substitution pattern on the benzamide and thiazole rings influence the compound’s physicochemical properties?

  • Methoxy Groups : Increase solubility (logP reduction by 0.5–1.0 units) and metabolic stability .
  • Thiazole Methyl Groups : Enhance lipophilicity and membrane permeability (Papp > 10⁻⁶ cm/s in Caco-2 assays) .
  • Stereochemistry : The (E)-isomer shows 3–5x higher activity than (Z)-isomers due to spatial compatibility with target sites .

Q. Substituent Effects on logP

SubstituentlogP
-OCH₃2.1
-N(CH₃)₂2.8
-Br3.5

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